(6-Methoxy-4-nitropyridin-2-YL)methylamine
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Overview
Description
(6-Methoxy-4-nitropyridin-2-YL)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 4th position, and a methylamine group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-4-nitropyridin-2-YL)methylamine typically involves the nitration of 6-methoxypyridine followed by the introduction of the methylamine group. One common method involves the following steps:
Nitration: 6-Methoxypyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is methylated using formaldehyde and formic acid to introduce the methylamine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-4-nitropyridin-2-YL)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Methoxy-4-nitropyridin-2-YL)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Methoxy-4-nitropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: Similar in structure but with an aniline group instead of a pyridine ring.
2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: Contains a phenol group and is used in similar applications.
Uniqueness
(6-Methoxy-4-nitropyridin-2-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of methoxy, nitro, and methylamine groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H9N3O3 |
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Molecular Weight |
183.16 g/mol |
IUPAC Name |
(6-methoxy-4-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-6(10(11)12)2-5(4-8)9-7/h2-3H,4,8H2,1H3 |
InChI Key |
RNQIHWXKIIPWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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